An In-depth Technical Guide to Ethyl 4-hydroxypyrrolo[2,1-f]triazine-5-carboxylate
An In-depth Technical Guide to Ethyl 4-hydroxypyrrolo[2,1-f]triazine-5-carboxylate
An In-depth Technical Guide to Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in clinically evaluated and approved drugs. This guide focuses on a specific derivative, Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate (CAS Number: 938192-23-5 ), a key intermediate and a molecule of interest for drug discovery programs.[2] This document provides a comprehensive overview of its chemical identity, a detailed, literature-derived synthetic strategy, and an in-depth exploration of its potential applications as both a kinase inhibitor for oncology and an antiviral agent. By synthesizing established methodologies with mechanistic insights, this guide serves as a technical resource for researchers aiming to explore the therapeutic potential of this molecular class.
Core Compound Identity and Physicochemical Profile
The subject of this guide is formally known as Pyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid, 1,4-dihydro-4-oxo-, ethyl ester, which exists in tautomeric equilibrium with Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate. This keto-enol tautomerism is a characteristic feature of this heterocyclic system.
| Identifier | Value |
| CAS Number | 938192-23-5 |
| Molecular Formula | C₉H₉N₃O₃ |
| Molecular Weight | 207.19 g/mol |
| Canonical SMILES | CCOC(=O)C1=CN=C2N(N=C(O)C2=C1) |
| Tautomeric Form | Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one |
Note: Experimental physicochemical data for this specific compound are not widely published. Data for structurally similar analogs, such as Ethyl 4-hydroxy-2-methylpyrrolo[2,1-f][1][2][3]triazine-7-carboxylate, suggest a Topological Polar Surface Area (TPSA) of approximately 76.7 Ų and a LogP around 0.9, indicating moderate polarity and cell permeability.[3]
Synthesis and Chemical Elaboration
The synthesis of the pyrrolo[2,1-f][1][2][3]triazine core is well-documented, typically involving the construction of the triazine ring onto a pre-existing pyrrole framework.[4] While a specific, validated protocol for CAS 938192-23-5 is not detailed in readily available literature, a robust and logical synthetic pathway can be constructed from established methodologies for analogous structures.
The proposed synthesis proceeds in two key stages:
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N-Amination of a Pyrrole Precursor: Introduction of a hydrazine-like nitrogen atom at the N1 position of the pyrrole ring.
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Cyclocondensation: Formation of the triazine ring by reacting the N-aminated pyrrole with a suitable C2 synthon, in this case, diethyl oxalate.
Caption: Proposed two-stage synthesis workflow.
Detailed Experimental Protocol (Representative)
This protocol is a composite based on established procedures for the synthesis of the key intermediate, Ethyl 1-amino-1H-pyrrole-2-carboxylate, and subsequent cyclization reactions to form related heterocyclic systems.
Part A: Synthesis of Ethyl 1-amino-1H-pyrrole-2-carboxylate
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Rationale: The critical step is the electrophilic amination of the pyrrole nitrogen. Reagents like hydroxylamine-O-sulfonic acid or O-(diphenylphosphinyl)hydroxylamine are effective for this transformation on electron-rich pyrroles.[4]
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Methodology:
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To a stirred solution of Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as DMF or CH₂Cl₂, add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
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Allow the mixture to stir for 30 minutes at 0 °C to form the corresponding sodium salt.
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Add a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in DMF dropwise, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield Ethyl 1-amino-1H-pyrrole-2-carboxylate.
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Part B: Synthesis of Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate
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Rationale: The cyclocondensation reaction between the 1-aminopyrrole and diethyl oxalate is a classic method for forming the triazinone ring. The reaction is driven by the nucleophilicity of the amino group and the subsequent intramolecular cyclization.
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Methodology:
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Prepare a solution of sodium ethoxide (NaOEt, 2.2 eq) in absolute ethanol by carefully adding sodium metal to ethanol at 0 °C.
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To this solution, add Ethyl 1-amino-1H-pyrrole-2-carboxylate (1.0 eq) and diethyl oxalate (1.1 eq).
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring for the disappearance of starting material by TLC.
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After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until it reaches a pH of ~6-7.
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The resulting precipitate is collected by filtration, washed with cold water and then a small amount of cold ethanol.
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Dry the solid under vacuum to afford the title compound, Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate. Further purification can be achieved by recrystallization.
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Applications in Drug Discovery
The pyrrolo[2,1-f][1][2][3]triazine nucleus is a versatile pharmacophore, demonstrating potent activity in two major therapeutic areas: oncology and virology.
Kinase Inhibition in Oncology
The pyrrolo[2,1-f][1][2][3]triazine scaffold has been identified as a potent "hinge-binding" motif for various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. This scaffold effectively mimics other well-known kinase inhibitor cores, such as quinazoline.
Mechanism of Action: ATP-Competitive Inhibition
Derivatives of this scaffold function as Type I kinase inhibitors, competing with endogenous ATP for binding to the active site of the kinase. The nitrogen atoms within the heterocyclic system form crucial hydrogen bonds with the "hinge" region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This binding event stabilizes the inactive conformation of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.
Caption: ATP-competitive kinase inhibition mechanism.
Key Kinase Targets:
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VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): This is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
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FGFR-1 (Fibroblast Growth Factor Receptor-1): Involved in cell proliferation, differentiation, and migration. Its dysregulation is implicated in various cancers.
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EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that plays a crucial role in cell growth and proliferation. It is a well-established target in cancers such as non-small cell lung cancer and colorectal cancer.
Representative Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
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Principle: To measure the ability of the test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
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Methodology:
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Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
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Dispense the test compound (dissolved in DMSO, serially diluted) into a 384-well plate.
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Add the VEGFR-2 enzyme and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) to the wells.
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Initiate the reaction by adding ATP at a concentration close to its Km value.
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Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
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Stop the reaction and measure kinase activity by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent depletes the remaining ATP and converts the ADP produced into a luminescent signal.
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Read the luminescence on a plate reader.
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Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor) and determine the IC₅₀ value by fitting the data to a dose-response curve.
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Antiviral Activity
The pyrrolo[2,1-f][1][2][3]triazine core is the central pharmacophore of Remdesivir, a broad-spectrum antiviral agent. This highlights the scaffold's potential for developing inhibitors against various viruses, particularly RNA viruses.
Mechanism of Action: Viral Polymerase Inhibition (Hypothesized)
As a nucleoside analog, Remdesivir functions by targeting the viral RNA-dependent RNA polymerase (RdRp). After being metabolized into its active triphosphate form, it is incorporated into the nascent viral RNA chain. This incorporation can lead to delayed chain termination, disrupting the replication process. While Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate is not a nucleoside itself, it serves as a crucial starting material for their synthesis. Furthermore, non-nucleoside derivatives of this scaffold have also shown antiviral activity, potentially through allosteric inhibition of viral enzymes or by targeting other viral proteins like neuraminidase in the case of influenza.
Caption: General mechanism of viral RdRp inhibition.
Representative Protocol: Antiviral Cytopathic Effect (CPE) Assay
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Principle: To assess the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).
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Methodology:
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Seed host cells (e.g., Vero E6 for SARS-CoV-2 or MDCK for influenza) in 96-well plates and grow to confluency.
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Prepare serial dilutions of the test compound in cell culture medium.
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Remove the growth medium from the cells and add the compound dilutions.
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Infect the cells with a specific multiplicity of infection (MOI) of the target virus. Include uninfected cells (cell control) and infected, untreated cells (virus control).
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Incubate the plates for a period sufficient to observe CPE in the virus control wells (e.g., 48-72 hours).
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Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo®).
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Calculate the percent CPE reduction for each compound concentration and determine the EC₅₀ (50% effective concentration).
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Concurrently, perform a cytotoxicity assay on uninfected cells to determine the CC₅₀ (50% cytotoxic concentration).
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The Selectivity Index (SI = CC₅₀ / EC₅₀) is calculated to evaluate the compound's therapeutic window.
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Conclusion and Future Directions
Ethyl 4-hydroxypyrrolo[2,1-f][1][2][3]triazine-5-carboxylate is a valuable heterocyclic building block rooted in a scaffold of proven therapeutic relevance. Its synthesis, achievable through established N-amination and cyclocondensation strategies, provides a platform for generating diverse libraries of compounds. The demonstrated utility of the core structure in potent kinase inhibitors and broad-spectrum antiviral agents underscores the significant potential for novel derivatives. Future research should focus on the synthesis and biological evaluation of this specific compound and its close analogs to fully delineate their structure-activity relationships and therapeutic promise in oncology and infectious diseases.
References
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Mochulskaya, N. N., Kotovskaya, S. K., Butorin, I. I., Varaksin, M. V., Charushin, V. N., Rusinov, V. L., Esaulkova, Y. L., Slita, A. V., Ilyina, P. A., & Zarubaev, V. V. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7687. [Link]
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Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1–25. [Link]
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Borzilleri, R. M., Zheng, X., Qian, L., Ellis, C., Cai, Z., Wautlet, B. S., Mortillo, S., Jeyaseelan Sr, R., Kukral, D. W., Fura, A., Kamath, A., Vyas, V., Tokarski, J. S., Barrish, J. C., Hunt, J. T., Lombardo, L. J., Fargnoli, J., & Bhide, R. S. (2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][3]triazines as Dual Vascular Endothelial Growth Factor receptor-2 and Fibroblast Growth Factor receptor-1 Inhibitors. Journal of Medicinal Chemistry, 48(12), 3991–4008. [Link]
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Son, K., & Park, S. J. (2016). Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][5]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry, 12, 1780–1787. [Link]
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Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl Pyrrole-2-Carboxylate. Organic Syntheses, 51, 100. [Link]
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Kumar, A., Singh, S., & Kumar, V. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. [Link]
